![molecular formula C22H23NO3S B2812868 1'-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705769-11-4](/img/structure/B2812868.png)

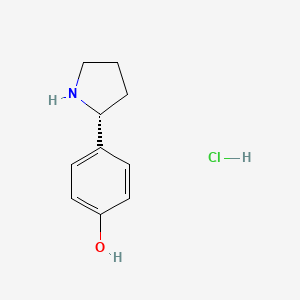

1'-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

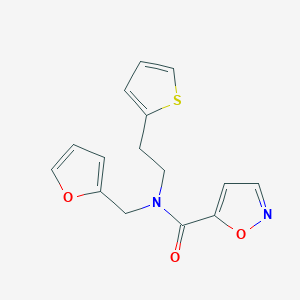

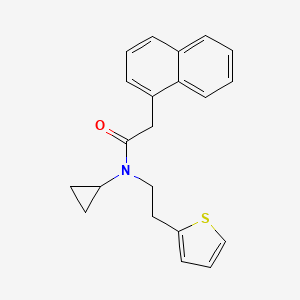

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Cyclopentanecarbonyl is a carbonyl group attached to a cyclopentane ring .

Synthesis Analysis

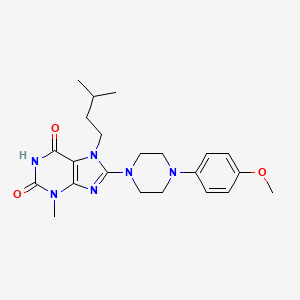

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The Inchi Code for 1-(2-thienyl)cyclopentanecarboxylic acid, a related compound, is 1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12) .Chemical Reactions Analysis

Thiopropamine, a thiophene derivative, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Regioselectivity and Diastereoselectivity in Synthesis

- The 1,3-dipolar cycloaddition of active azomethine ylides, generated in situ from amino acids and dialkyl acetylenedicarboxylates, with 2-arylidene-1,3-indanediones, shows versatile regioselectivity and diastereoselectivity. This process yields functionalized spiro compounds with different regioisomeric forms depending on the primary α-amino acids used in the reaction (Chen et al., 2017).

Biological Activity Evaluation

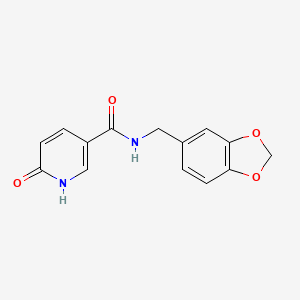

- A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives includes in vitro antibacterial, antifungal, antimalarial, and antitubercular studies. These compounds, synthesized via exo-selective 1,3-dipolar cycloaddition, exhibit good activities compared to standard drugs, highlighting their potential as therapeutic agents (Haddad et al., 2015).

Synthesis of Diverse and Functionalized Spiro Compounds

- The convenient synthesis of functionalized spiro compounds through multicomponent reactions showcases the generation of a new type of azomethine ylide and its sequential cycloaddition, resulting in compounds with high diastereoselectivity and good yields (Sun et al., 2015).

Organocatalytic Synthesis

- An enantioselective organocatalytic approach to the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives demonstrates the capability to produce these compounds with high enantiopurity and structural diversity. The process involves asymmetric catalytic three-component 1,3-dipolar cycloaddition under mild conditions, offering a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Spectroscopic Characterization and Cytotoxic Evaluation

- Research on spiro-oxo-indole/pyrrolidine-thiophene base compounds has shown significant pharmacological activity, with some derivatives exhibiting moderate to good cytotoxic activity against cancer cell lines. This emphasizes the potential of these compounds as leads for anticancer drug development (Rizk et al., 2018).

Mechanism of Action

While the specific mechanism of action for “1’-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is not known, thiophene derivatives have been shown to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Safety and Hazards

Future Directions

Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

1'-(1-thiophen-2-ylcyclopentanecarbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-17-14-21(26-18-7-2-1-6-16(17)18)11-12-23(15-21)20(25)22(9-3-4-10-22)19-8-5-13-27-19/h1-2,5-8,13H,3-4,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXSFWDNKUARMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)

![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)